molecular formula C10H11FO2 B581359 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one CAS No. 1208078-35-6

1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B581359
CAS No.: 1208078-35-6
M. Wt: 182.194
InChI Key: OXTNGONZGVZSEC-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a fluoro group and a hydroxy group on the phenyl ring, along with a methylpropanone moiety

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Large-Scale Synthesis: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6(2)10(13)8-4-3-7(12)5-9(8)11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTNGONZGVZSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695668
Record name 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208078-35-6
Record name 1-(2-Fluoro-4-hydroxyphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208078-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
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Synthesis routes and methods

Procedure details

Under an argon atmosphere, dehydrated THF (5 mL; Manufactured by Kanto Chemical Co., Inc.) was added to 4-(tert-butyldimethylsilyloxy)-2-fluorobenzonitrile (14.02 g) that can be produced by the method described in Reference Example 1 or the like, and the mixture was cooled to 0° C. Subsequently, a 0.78 mol/L isopropylmagnesium bromide-THF solution (89 mL; manufactured by Kanto Chemical Co., Inc.) was added dropwise thereto. After completion of the dropwise addition, the reaction solution was stirred for 20 minutes while the temperature was raised to room temperature, copper bromide (140 mg; manufactured by Wako Pure Chemical Industries, Ltd.) was added thereto, and the reaction solution was stirred for 1.5 hours at 60° C. The reaction solution was cooled to 0° C., water (21.4 mL) and 5 mol/L hydrochloric acid (21.4 mL) were added thereto, and the reaction solution was stirred to 6 hours at 60° C. 5 mol/L hydrochloric acid (21 mL) was further added, and the reaction solution was stirred for 13 hours at 60° C. The reaction solution was cooled to room temperature, and was extracted three times with ethyl acetate. The organic layer was washed with water and brine, and was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and n-hexane was added to the residue. Precipitates were filtered, and thus the title compound (8.69 g) was obtained.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
14.02 g
Type
reactant
Reaction Step One
Name
isopropylmagnesium bromide THF
Quantity
89 mL
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Name
copper bromide
Quantity
140 mg
Type
catalyst
Reaction Step Four
Quantity
21.4 mL
Type
reactant
Reaction Step Five
Name
Quantity
21.4 mL
Type
solvent
Reaction Step Five

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